![molecular formula C17H18N2O5S B2934937 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide CAS No. 946259-98-9](/img/structure/B2934937.png)
2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or cascade reactions. For instance, the synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate involves reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid . These methods suggest that the synthesis of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide could also be achieved through cascade reactions or by employing suitable catalysts.Molecular Structure Analysis
The molecular structure of compounds related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly . This implies that 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide may also form similar supramolecular structures due to its functional groups .Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds. The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid, suggesting that 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide could undergo similar redox transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity.Scientific Research Applications
Synthesis and Chemical Reactions
The compound and its derivatives have been pivotal in synthetic chemistry, showcasing their utility in creating complex molecules and facilitating novel reactions. For instance, the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) reacts with morpholinosulfur trifluoride (MOST) to yield adducts of (morpholino)(phenyl)carbene with PF5 as major products, demonstrating a novel synthetic route to carbene adducts with phosphorus pentafluoride (Guzyr et al., 2013). This highlights the compound's role in advancing understanding of chemical synthesis and reaction mechanisms.
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide have shown promise in various pharmacological applications. Research into the gastroprokinetic activity of related compounds, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, has elucidated their potential in addressing gastrointestinal motility disorders, offering insights into their therapeutic utility (Kalo et al., 1995).
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide have been explored for their antimicrobial and antifungal properties. Novel crystalline forms of derivatives have been claimed for treating a range of disorders, including asthma and depression, showcasing the compound's versatility in drug development (Norman, 2008).
Biosensors and Analytical Applications
The compound's derivatives have also found applications in the development of biosensors, demonstrating their utility in sensitive and selective detection of biological and chemical species. For example, a high sensitive biosensor based on a modified electrode for the simultaneous determination of glutathione and piroxicam has been developed, highlighting the compound's potential in analytical chemistry (Karimi-Maleh et al., 2014).
Mechanism of Action
Target of Action
Compounds like this often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups. For example, sulfonamide groups often interact with enzymes involved in bacterial growth, making them effective antibiotics .
Mode of Action
The compound would likely interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the 3D structure of the compound and its target, as well as the cellular environment .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit the enzyme’s activity and disrupt the biochemical pathway the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties such as solubility, stability, and size. For example, compounds with high solubility in water are often well-absorbed and distributed in the body, but they might also be rapidly excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product, affecting the cell’s function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, a compound might be more effective at a certain pH or less stable at high temperatures .
Future Directions
The synthesis of new organic compounds and their complexes, which often exhibit higher biological activity than the initial compounds, is an important area of research . Therefore, future research could focus on the synthesis, characterization, and evaluation of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide and its potential applications in medicinal chemistry, drug development, and material science.
properties
IUPAC Name |
2-hydroxy-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16-7-6-14(25(22,23)19-8-10-24-11-9-19)12-15(16)17(21)18-13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWAMJSTAZACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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